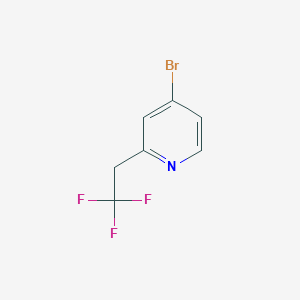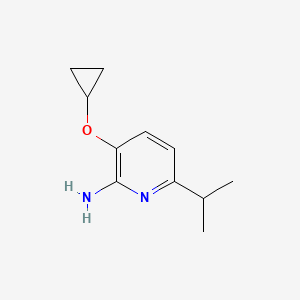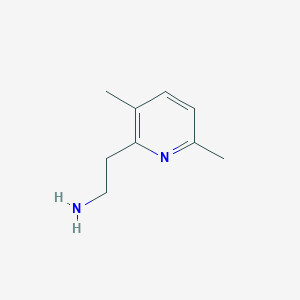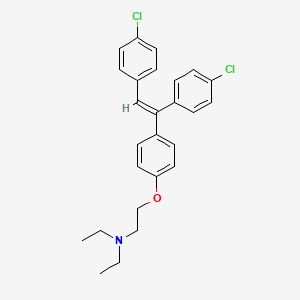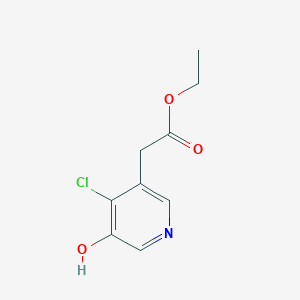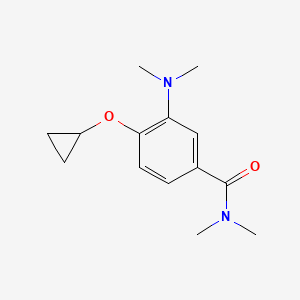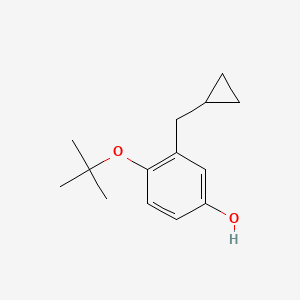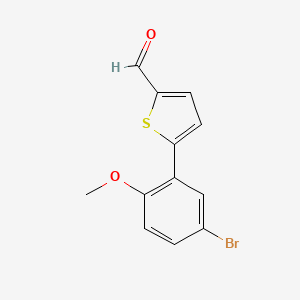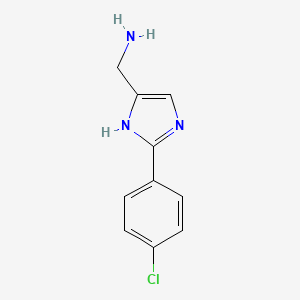
2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile typically involves the reaction of 5-chloro-3-methylpyridine with acetonitrile in the presence of a base. One common method is the nucleophilic substitution reaction where the chlorine atom is replaced by the acetonitrile group. The reaction is usually carried out under reflux conditions with a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified by recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 2-(5-Chloro-3-methylpyridin-2-YL)methanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- 2-(5-Chloro-3-fluoropyridin-2-YL)acetonitrile
- 2-(5-Methylpyridin-2-YL)acetonitrile
- (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride
Uniqueness
2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile is unique due to the presence of both a chloro and a methyl group on the pyridine ring, which can influence its reactivity and biological activity. The combination of these substituents can result in distinct chemical and physical properties compared to other similar compounds.
属性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC 名称 |
2-(5-chloro-3-methylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6-4-7(9)5-11-8(6)2-3-10/h4-5H,2H2,1H3 |
InChI 键 |
NPOIFANVHWELEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1CC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


